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Compound of Interest

Compound Name:
1-(2-Amino-4-

methylphenyl)ethanone

Cat. No.: B045005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Amino-4-methylphenyl)ethanone. Due to the limited availability of experimentally derived

spectra for this specific compound in public databases, this guide presents high-quality

predicted spectroscopic data, supplemented with experimental data from closely related

structural analogs. This information is intended to aid researchers in the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-(2-Amino-4-methylphenyl)ethanone.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 d 1H Ar-H (H-6)

~6.70 dd 1H Ar-H (H-5)

~6.55 d 1H Ar-H (H-3)

~6.0 (broad) s 2H -NH₂

~2.50 s 3H -C(O)CH₃

~2.25 s 3H Ar-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~200.0 C=O

~150.0 C-NH₂

~140.0 C-CH₃ (Aromatic)

~132.0 Ar-C (C-6)

~120.0 Ar-C (C-1)

~118.0 Ar-C (C-5)

~115.0 Ar-C (C-3)

~28.0 -C(O)CH₃

~20.0 Ar-CH₃

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3450-3300 N-H stretch (asymmetric and symmetric)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

~1660 C=O stretch (ketone)

~1620 N-H bend

1600-1450 C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Assignment

149.08 [M]⁺ (Molecular Ion)

134.06 [M-CH₃]⁺

106.07 [M-COCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of the solid 1-(2-Amino-4-methylphenyl)ethanone sample into a

clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a

concentration of 0.03% v/v.
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Securely cap the vial and vortex until the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

2. Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a

spectrometer (e.g., 400 MHz or higher).[1]

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

3. Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

For ¹H NMR, integrate the area under each peak to determine the relative number of

protons.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

2. Data Acquisition:
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Collect the spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
1. Sample Introduction (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

2. Data Acquisition:

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV for

EI).

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

3. Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum is generated, plotting the relative intensity of the ions versus their m/z

values.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the

structure of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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